(5E)-3-cyclohexyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
(5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Methylaervine: Exhibits antifungal activity and has a multi-target mechanism of action.
Uniqueness
(5E)-3-CYCLOHEXYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O7S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O7S2/c1-32-20-11-14(12-21-22(27)24(23(34)35-21)15-5-3-2-4-6-15)7-9-19(20)33-18-10-8-16(25(28)29)13-17(18)26(30)31/h7-13,15H,2-6H2,1H3/b21-12+ |
InChI Key |
QXQRQFCLPICWCI-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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